molecular formula C14H17N3O4S2 B3017039 Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate CAS No. 313685-07-3

Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate

Cat. No. B3017039
CAS RN: 313685-07-3
M. Wt: 355.43
InChI Key: ODUXJSYEXVKJHM-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate, is a synthetic molecule that appears to be related to piperidine derivatives. Piperidine is a six-membered ring containing five methylene groups and one amine group. It is a key structural motif in many pharmaceutical compounds due to its nitrogen heterocycle, which can interact with biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, a method for synthesizing 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate has been reported . This process involves reduction, p-fluorobenzoylation, transformation into tosylates, and nucleophilic substitution reactions. Additionally, an oxidation-reductive amination route was explored, leading to the formation of 3,6-diazabicyclo[3.2.2]nonanes. Although the exact synthesis of Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of various substituents can dramatically affect the properties of the molecule. For example, the introduction of a bulky moiety in the para position of benzamide derivatives has been shown to substantially increase anti-acetylcholinesterase activity . The presence of a sulfonyl group, as in the compound of interest, could similarly affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The synthesis of these compounds often involves nucleophilic substitution reactions, as well as specialized reactions such as cyclization in the case of thiazole derivatives . The specific chemical reactions that Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate can participate in would depend on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solubility, boiling and melting points, and stability. The presence of a benzothiadiazolylsulfonyl group in the compound of interest suggests that it may have unique properties compared to other piperidine derivatives. These properties would be important to consider in the development of pharmaceutical agents, as they can affect the compound's behavior in biological systems and its suitability for drug formulation .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate and related compounds have been synthesized and analyzed for their biological properties. One study described the synthesis of new piperidine substituted benzothiazole derivatives, including a detailed process of reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine. The chemical structures were confirmed through various spectral data, and the compounds were evaluated for their antibacterial and antifungal activities. Particularly, one compound demonstrated notable antibacterial activity, and another showed promising antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).

Another study focused on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. This research synthesized a series of compounds starting from ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which were then screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to high antibacterial activity (Khalid et al., 2016).

Chemical Properties and Applications

Ethyl 1‐(1,2,3‐benzothia­diazol‐7‐ylcarbon­yl)piperidine‐4‐carboxyl­ate was synthesized through the reaction between 1,2,3-benzothiadiazole-7-carbonyl chloride and ethyl piperidine-4-carboxylate. The compound's optical properties were studied, indicating its potential as a new plant elicitor, showcasing its significance in agricultural research and development. The piperidine ring's chair conformation and the stabilization of the crystal packing through weak intermolecular hydrogen bonds were highlighted (Zhao, Bao, Fan, Song, & Liu, 2006).

Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed, synthesized, and evaluated for their antituberculosis activity. Among them, a specific compound showed promising activity against Mycobacterium tuberculosis, representing a significant step forward in the development of new therapeutic agents for tuberculosis. The study detailed the synthesis process, molecular hybridization design, and evaluation methods used to assess the compounds' efficacy and safety (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of “Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate” is not specified in the sources I found. Its mechanism of action may depend on its application in various fields such as drug development, catalysis, and material science.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-2-21-14(18)10-6-8-17(9-7-10)23(19,20)12-5-3-4-11-13(12)16-22-15-11/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUXJSYEXVKJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate

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